4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione
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Overview
Description
4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36.
Preparation Methods
The synthesis of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione can be compared with other similar compounds, such as:
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its chemical reactivity and applications.
2,4-Diamino-6,7-dimethoxyquinazoline: Another related compound with distinct biological activities and uses.
Properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNLFPPYIWUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141707 |
Source
|
Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439096-30-7 |
Source
|
Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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